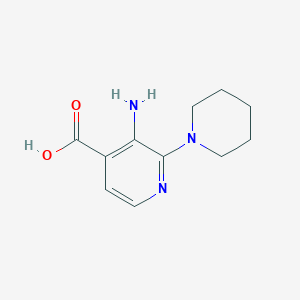

3-Amino-2-(piperidin-1-yl)isonicotinic acid

Description

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

3-amino-2-piperidin-1-ylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C11H15N3O2/c12-9-8(11(15)16)4-5-13-10(9)14-6-2-1-3-7-14/h4-5H,1-3,6-7,12H2,(H,15,16) |

InChI Key |

UDBQROQRGTWYPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound primarily involves amidation reactions where derivatives of isonicotinic acid are coupled with piperidine. The amidation typically requires activating the carboxylic acid group of isonicotinic acid or its derivatives to facilitate nucleophilic attack by the piperidine nitrogen, forming the amide linkage.

Detailed Synthetic Routes and Reaction Conditions

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Activation of isonicotinic acid derivative | Use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) | Facilitates formation of reactive ester intermediate |

| 2 | Amidation with piperidine | Reaction of activated isonicotinic acid with piperidine under mild conditions | Leads to formation of this compound |

| 3 | Purification | Recrystallization or chromatographic techniques | Ensures isolation of pure compound |

This synthetic route is supported by commercial suppliers’ protocols, indicating that amidation is the key step in the preparation.

Alternative Approaches and Intermediates

Protection of the piperidine nitrogen with tert-butoxycarbonyl (Boc) groups has been reported in related compounds to improve selectivity and yield during coupling with isonicotinic acid derivatives. The Boc group is introduced using tert-butyl chloroformate and a base such as triethylamine, followed by coupling with isonicotinic acid using EDCI/HOBt chemistry.

Solid-phase synthesis techniques have been employed for related pyridine derivatives, where immobilized amino acids are functionalized and then coupled with piperidine-containing moieties. Amidation can be performed using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or activated esters like N-hydroxysuccinimide esters, providing efficient synthetic routes under mild conditions.

Research Outcomes and Analytical Data

Structural Confirmation

The compound exhibits characteristic amide bond formation between the isonicotinic acid and piperidine, confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Crystallographic studies on related amino-functionalized isonicotinic acids confirm the presence of zwitterionic forms and hydrogen bonding networks, which may influence the compound’s stability and reactivity.

Purity and Yield

Purification by recrystallization or chromatography typically yields high-purity products suitable for further application in medicinal chemistry.

Yields reported in similar amidation reactions range from moderate to good (approximately 39% to over 50% crude purity, with final yields depending on purification efficiency).

Analytical Techniques

| Technique | Purpose | Typical Observations |

|---|---|---|

| 1H and 13C NMR | Structural elucidation | Chemical shifts consistent with piperidine and isonicotinic acid moieties |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peaks corresponding to expected molecular weight (~218 g/mol) |

| Elemental Analysis | Purity assessment | Carbon, hydrogen, and nitrogen percentages matching calculated values |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Single spots indicating product formation |

| X-ray Crystallography | Structural confirmation | Bond lengths and hydrogen bonding consistent with amide formation and zwitterionic states |

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amidation with EDCI/HOBt | Isonicotinic acid derivative, piperidine, EDCI, HOBt | Room temperature to mild heating, organic solvents | High selectivity, mild conditions | Requires coupling agents, possible side reactions |

| Boc Protection Route | Piperidine, tert-butyl chloroformate, triethylamine, then coupling | Sequential protection and coupling steps | Improved selectivity, ease of purification | Additional steps increase complexity |

| Solid-Phase Amidation | Immobilized amino acids, HBTU, piperidine | Room temperature, DMF solvent | Automation potential, mild conditions | Requires resin and specialized equipment |

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(piperidin-1-yl)isonicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may yield primary or secondary amines.

Scientific Research Applications

3-Amino-2-(piperidin-1-yl)isonicotinic acid is a chemical compound featuring an amino group and a piperidine ring attached to an isonicotinic acid framework. It has a molecular formula of and a molecular weight of approximately 218.25 g/mol. This compound is investigated for its potential pharmaceutical applications, especially in medicinal chemistry and drug development.

Pharmaceutical Development

This compound is potentially a therapeutic agent. Its chemical behavior is attributed to its functional groups, enabling it to participate in various reactions. Research shows that this compound has significant biological activity and has been investigated as a potential antidiabetic agent, particularly for type 2 diabetes mellitus . The compound may affect glucose metabolism and interact with biological pathways relevant to metabolic disorders. Preliminary studies also suggest it may have neuroprotective properties, but further investigation is needed to fully understand these effects.

Biological Interactions

Studies have shown that this compound interacts with biological targets, particularly those involved in glucose metabolism. Its interactions with enzymes and receptors related to insulin signaling pathways are of particular interest. Researches into its pharmacokinetics and pharmacodynamics are ongoing to determine its behavior within biological systems and its effectiveness as a therapeutic agent.

Structural Comparison

| Compound Name | Similarity | Key Features |

|---|---|---|

| 3-Amino-4-(piperidin-1-yl)benzoic acid | 0.92 | Contains a piperidine ring; differs by functional group position |

| 3-(Pyrrolidin-1-yl)benzoic acid | 0.90 | Pyrrolidine instead of piperidine; different nitrogen configuration |

| 3-(Piperazin-1-yl)benzoic acid | 0.87 | Contains piperazine; different ring structure |

| 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid | 0.85 | Dimethyl substitution on the piperidine ring |

Mechanism of Action

The mechanism of action of 3-Amino-2-(piperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and commercial data for 3-Amino-2-(piperidin-1-yl)isonicotinic acid and its analogs:

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituents | Purity | Key Features |

|---|---|---|---|---|---|

| This compound | 1478268-02-8 | 221.26 | Piperidine at C2, amino at C3 | 98% | Flexible piperidine; potential bioactivity |

| 3-Amino-2-(4-methylpiperidin-1-yl)isonicotinic acid | 1493027-52-3 | 235.31* | 4-Methylpiperidine at C2 | 98% | Enhanced lipophilicity |

| 3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid | - | 235.31* | 3-Methylpiperidine at C2 | - | Steric hindrance effects |

| 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid | - | 236.27* | 2,2-Dimethylpropionylamino at C3 | - | Bulky substituent; possible enzyme inhibition |

| 2,6-Dihydroxyisonicotinic acid (citrazinic acid) | - | 155.10 | Hydroxyl groups at C2 and C6 | - | Metabolite of isonicotinic acid |

| Isonicotinic acid hydrazide (isoniazid) | 54-85-3 | 137.14 | Hydrazide at C1 | - | Antitubercular drug; hepatotoxicity |

*Molecular weights calculated based on standard atomic masses.

Key Observations:

- Piperidine vs. Methylpiperidine Derivatives : The addition of a methyl group to the piperidine ring (e.g., 4-methyl or 3-methyl) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Amino vs. Hydroxyl/Hydrazide Groups: The amino group in the target compound contrasts with hydroxyl groups in citrazinic acid and hydrazide in isoniazid. These differences significantly alter reactivity and metabolic pathways. For example, hydroxylated derivatives like citrazinic acid are intermediates in microbial degradation of isonicotinic acid, involving ring cleavage via hydroxylation at alpha positions .

Antimicrobial and Enzymatic Interactions

- Piperidine moieties are known to interact with bacterial enzymes, such as enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis .

- Isoniazid (Hydrazide Derivative): Acts as a prodrug, requiring activation by bacterial catalase-peroxidase (KatG) to form a reactive isonicotinoyl radical. This radical inhibits InhA, disrupting mycolic acid synthesis. However, hepatotoxicity is a major limitation .

- Citrazinic Acid (Dihydroxy Derivative): A metabolite of isonicotinic acid in soil bacteria, citrazinic acid undergoes ring cleavage via succinic acid semialdehyde, indicating divergent metabolic pathways compared to amino-substituted analogs .

Plant Defense Responses

Toxicity and Pharmacodynamics

- Hydrazide Derivatives: Isoniazid’s hydrazide group contributes to hepatotoxicity via reactive metabolite formation. In contrast, amino-substituted derivatives like the target compound may exhibit lower toxicity due to the absence of a hydrazide moiety .

- Methylpiperidine Analogs : Methylation could alter metabolic stability. For instance, 4-methylpiperidine derivatives may resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life .

Biological Activity

3-Amino-2-(piperidin-1-yl)isonicotinic acid is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.25 g/mol. The compound features an amino group, a piperidine ring, and an isonicotinic acid framework, which contribute to its unique biological properties.

Pharmacological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antidiabetic Potential : Preliminary studies suggest that this compound may influence glucose metabolism and interact with insulin signaling pathways, making it a candidate for the treatment of type 2 diabetes mellitus. It has been shown to reduce blood glucose levels in animal models, indicating its potential as an antidiabetic agent.

- Neuroprotective Effects : Initial investigations have hinted at neuroprotective properties, although further research is necessary to elucidate the specific mechanisms involved. These effects may be linked to its ability to modulate neurotransmitter systems.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways related to glucose regulation. For instance, it may inhibit glucokinase or other key enzymes in glycolysis, thereby influencing glucose homeostasis .

- Receptor Interaction : There is evidence suggesting that it interacts with receptors associated with insulin signaling, which could enhance insulin sensitivity and improve metabolic outcomes.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antidiabetic Efficacy : In a study involving diabetic rats, treatment with the compound resulted in a significant reduction in fasting blood glucose levels compared to the control group. The observed effects were dose-dependent, supporting its potential use in diabetes management.

- Neuroprotection : A study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage in vitro. Results indicated that it reduced cell death and preserved neuronal function, suggesting its utility in neurodegenerative conditions.

Comparative Analysis

To further understand the unique properties of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 3-Amino-4-(piperidin-1-yl)benzoic acid | 0.92 | Contains a piperidine ring; differs by functional group position |

| 3-(Pyrrolidin-1-yl)benzoic acid | 0.90 | Pyrrolidine instead of piperidine; different nitrogen configuration |

| 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid | 0.85 | Dimethyl substitution on the piperidine ring |

This table highlights how despite structural similarities, variations in functional groups and ring structures can lead to distinct biological activities.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 3-Amino-2-(piperidin-1-yl)isonicotinic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with isonicotinic acid precursors under controlled conditions (e.g., amidation or nucleophilic substitution). Purity validation requires HPLC (>98% purity threshold) and NMR spectroscopy to confirm structural integrity. For safety, adhere to protocols for handling respiratory irritants (e.g., use fume hoods and eye protection per SDS guidelines) . Statistical Design of Experiments (DoE) can optimize reaction parameters (e.g., temperature, stoichiometry) to minimize trial-and-error approaches .

Q. Which characterization techniques are critical for verifying the structural and functional properties of this compound?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) for molecular weight confirmation and FT-IR spectroscopy to identify functional groups (e.g., amino and carboxylic acid moieties). X-ray crystallography or powder diffraction can resolve crystalline structure. Quantitative amino acid analysis (AAA) may validate amine content, leveraging standardized protocols for peptide-like compounds .

Q. How should researchers design preliminary toxicity or stability studies for this compound?

- Methodological Answer : Conduct accelerated stability testing under varied pH, temperature, and humidity conditions (ICH Q1A guidelines). For toxicity screening, use in vitro assays (e.g., cell viability assays in HEK293 or HepG2 lines) and computational toxicity prediction tools (e.g., QSAR models). Reference safety data sheets (SDS) for hazard mitigation during handling .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways or optimize synthetic routes for this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Reaction path search algorithms (e.g., AFIR or GRRM) can identify energetically favorable pathways. Integrate machine learning (ML) with high-throughput experimental data to refine predictive models, as demonstrated in reaction design frameworks like ICReDD . Virtual screening tools can also assess solubility or bioavailability .

Q. How can contradictory data in catalytic efficiency or biological activity be resolved?

- Methodological Answer : Apply systematic error analysis (e.g., root-cause analysis for instrumentation bias) and replicate experiments under standardized conditions. Use meta-analysis frameworks to reconcile discrepancies across studies, incorporating sensitivity analysis to identify variable dependencies (e.g., solvent polarity or catalyst loading) . Cross-validate findings with orthogonal methods (e.g., calorimetry vs. spectrophotometry).

Q. What advanced methodologies enable the study of this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular dynamics (MD) simulations can model ligand-protein interactions at atomic resolution. For mechanistic insights, employ stopped-flow kinetics or isotopic labeling (e.g., -tracking) to monitor reaction dynamics in real time .

Q. How can researchers optimize heterogeneous reaction systems involving this compound?

- Methodological Answer : Apply membrane separation technologies (e.g., nanofiltration) to recover catalysts or unreacted substrates. Use process simulation software (e.g., Aspen Plus) to model mass transfer limitations in multiphase systems. Design experiments using response surface methodology (RSM) to balance factors like reaction time and catalyst recyclability .

Methodological Frameworks

- Experimental Design : Prioritize DoE over one-factor-at-a-time (OFAT) approaches to efficiently explore parameter interactions. Use factorial designs or Box-Behnken matrices for multifactorial optimization .

- Data Integrity : Implement blockchain-secured electronic lab notebooks (ELNs) to ensure traceability and prevent data tampering. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management .

- Ethical and Safety Compliance : Align with institutional chemical hygiene plans (e.g., OSHA standards) and ethical review boards for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.